n-Hexyl Sec-Hexyl Phthalate

Description

Contextualization within the Broader Phthalate (B1215562) Research Landscape

Phthalates, or phthalic acid esters (PAEs), are a class of synthetic chemicals primarily used as plasticizers to enhance the flexibility, durability, and longevity of polymeric materials, particularly polyvinyl chloride (PVC). nih.goviwaponline.comnih.gov Due to their widespread use in a vast array of consumer and industrial products—including food packaging, personal care products, medical devices, and toys—phthalates have become ubiquitous environmental contaminants. nih.govbcerp.orgfrontiersin.org This has led to them being one of the most intensely studied classes of compounds. bcerp.org

The research landscape for phthalates is extensive, with a significant body of work focusing on their occurrence, human exposure routes, metabolism, and potential health effects. iwaponline.comajol.inforesearchgate.net Phthalates are generally categorized based on their molecular weight, which influences their application and physicochemical properties. bcerp.orgresearchgate.netresearchgate.net

Low-Molecular-Weight (LMW) Phthalates : These compounds, such as Dimethyl Phthalate (DMP), Diethyl Phthalate (DEP), and Di-n-butyl Phthalate (DBP), typically have ester side-chain lengths of one to four carbons. nih.gov They are often used as solvents and in products like adhesives, cosmetics, and inks. bcerp.orgresearchgate.net

High-Molecular-Weight (HMW) Phthalates : This group includes compounds like Di(2-ethylhexyl) Phthalate (DEHP), Diisononyl Phthalate (DINP), and Diisodecyl Phthalate (DIDP), with ester side-chain lengths of five or more carbons. nih.gov They are primarily used in plasticized PVC for applications in construction materials, clothing, and toys. bcerp.orgresearchgate.net

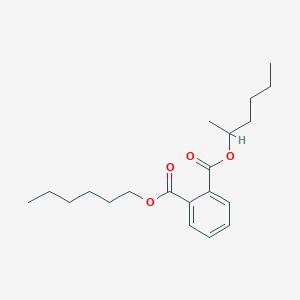

n-Hexyl Sec-Hexyl Phthalate, with its C20H30O4 molecular formula, falls into the category of HMW phthalates. scbt.com It is a di-ester of phthalic acid featuring two different hexyl group isomers: a linear n-hexyl chain and a branched sec-hexyl chain. vulcanchem.com This mixed isomer structure places it within a complex subgroup of phthalates that present unique analytical challenges. perlan.com.pl While research has heavily concentrated on high-production-volume phthalates like DEHP and DINP, specific investigation into less common mixed isomers such as this compound is notably sparse. greenpeace.toeuropa.eu Its primary role in the current research landscape appears to be as an analytical reference material, particularly its deuterated form (this compound-d4), which is used as an internal standard for accurately quantifying the non-labeled compound in complex samples. vulcanchem.com

Interactive Data Table: Classification and Examples of Phthalates

| Category | General Characteristics | Examples | Common Applications |

|---|---|---|---|

| Low-Molecular-Weight (LMW) | Ester side-chains of 1-4 carbons. nih.gov | Dimethyl Phthalate (DMP), Diethyl Phthalate (DEP), Di-n-butyl Phthalate (DBP), Benzyl Butyl Phthalate (BBP) researchgate.net | Solvents, adhesives, inks, cosmetics, pharmaceuticals. bcerp.orgresearchgate.net |

| High-Molecular-Weight (HMW) | Ester side-chains of 5 or more carbons. nih.gov | Di(2-ethylhexyl) Phthalate (DEHP), Diisononyl Phthalate (DINP), Diisodecyl Phthalate (DIDP), Di-n-octyl Phthalate (DNOP) researchgate.net | Flexible PVC, construction materials, toys, food packaging. bcerp.orgresearchgate.net |

| Mixed Isomer Phthalates | Contain a mixture of isomers with different branching of the alkyl groups. perlan.com.pl | This compound, Diisononyl Phthalate (DINP), Diisodecyl Phthalate (DIDP) vulcanchem.comperlan.com.pl | Plasticizers in PVC applications. perlan.com.plgreenpeace.to |

Historical Trajectories in Phthalate Research Methodologies

The analytical methodologies for phthalate determination have evolved significantly over the decades, driven by the need for greater sensitivity, selectivity, and the ability to analyze complex matrices and isomeric mixtures. core.ac.ukthermofisher.com

Early research and standardized methods often relied on gas chromatography (GC) coupled with detectors like Flame Ionization Detection (FID) or Electron Capture Detection (ECD). core.ac.ukthermofisher.comosha.gov For instance, U.S. EPA methods were developed using GC-ECD for the determination of certain phthalates in wastewater and solid matrices. thermofisher.com

The advent of mass spectrometry (MS) as a detector marked a major advancement in phthalate analysis. restek.com Gas Chromatography-Mass Spectrometry (GC-MS) became the workhorse technique due to its robustness, speed, and the valuable structural information provided by mass spectra. core.ac.ukrestek.com Many standard methods for food and environmental samples now utilize GC-MS. thermofisher.com However, a significant challenge with GC-MS is that many phthalates produce a common, dominant ion at mass-to-charge ratio (m/z) 149, which can complicate the identification and quantification of co-eluting compounds. perlan.com.plrestek.com

High-Performance Liquid Chromatography (HPLC) emerged as a powerful alternative, particularly for analyzing thermally unstable or non-volatile compounds and for resolving isomeric mixtures that are difficult to separate by GC. core.ac.ukthermofisher.comresearchgate.net HPLC coupled with UV detection has been used for analyzing phthalates in wastewater. thermofisher.com More advanced applications utilize tandem mass spectrometry (HPLC-MS/MS), which provides high selectivity and sensitivity for detecting trace levels of phthalates and their metabolites in biological samples. europa.euresearchgate.net

For mixed isomer phthalates like this compound, these advanced chromatographic techniques are crucial. The separation of different isomers within a sample poses a significant analytical challenge. perlan.com.pl While capillary GC may partially separate individual isomers, complete resolution from other isomeric phthalate mixtures (like DINP from DIDP) can be difficult. perlan.com.plthermofisher.com Techniques like supercritical fluid chromatography (SFC) coupled with MS and specialized ion mobility-mass spectrometry have been explored to improve the differentiation of phthalate isomers. perlan.com.pllcms.cz Furthermore, the use of isotopically labeled internal standards, such as this compound-d4, is a cornerstone of modern quantitative methods, allowing for precise correction of matrix effects and losses during sample preparation. vulcanchem.com

Current Research Paradigms and Identified Gaps for this compound

Current research on phthalates is characterized by several key paradigms. There is a strong focus on human biomonitoring to assess exposure levels, often by measuring urinary metabolites. nih.govnih.gov Another major area is the study of phthalate biodegradation, exploring the microbial pathways that break down these compounds in the environment. ajol.inforesearchgate.net Research also continues to investigate the migration of phthalates from food contact materials and other consumer products. core.ac.ukresearchgate.net

A significant trend is the shift from studying single phthalates to assessing the effects of phthalate mixtures and their metabolites, as this better reflects real-world human exposure. nih.govnih.gov This includes a focus on identifying specific metabolites that serve as reliable biomarkers of exposure to parent compounds. nih.govnih.gov For instance, research on Di-n-hexyl Phthalate (DnHxP) has identified its primary metabolite, Mono-n-hexyl Phthalate (MnHxP), as a key biomarker recently detected in human populations. nih.govfoodpackagingforum.org

Despite this broad and active research landscape, there are substantial and clear research gaps concerning this compound.

Lack of Occurrence Data : There is a significant absence of studies reporting the presence or concentration of this compound in environmental matrices (water, soil, air), food, or consumer products. wa.gov While its deuterated form is available as an analytical standard, indicating an intent to search for it, published findings are not readily available. vulcanchem.com

No Metabolic Studies : While the general metabolic pathway for phthalates involves initial hydrolysis to their monoesters followed by oxidative metabolism, specific studies on the metabolism of this compound are absent from the scientific literature. nih.govvulcanchem.comresearchgate.net The specific monoesters and subsequent oxidized metabolites that would serve as unique biomarkers for exposure to this compound have not been identified or studied. vulcanchem.com

Absence of Toxicological Data : No dedicated toxicological studies on this compound were found. Research on related compounds like Di-n-hexyl Phthalate (DnHxP) has shown it to be a reproductive toxicant, but it is not possible to directly extrapolate these findings to the mixed isomer this compound without specific investigation. industrialchemicals.gov.aunih.govtandfonline.com

In essence, this compound remains a data-poor compound. The primary evidence of its relevance to the research community is its synthesis as an analytical standard, which strongly implies a need to detect and quantify it. vulcanchem.com However, the results of such investigations, if they have been conducted, are not widely published. This highlights a critical gap: the need for fundamental research to characterize its environmental fate, human exposure pathways, and potential biological activity.

Interactive Data Table: Research Status of Selected Phthalates

| Compound | Molecular Formula | Research Focus | Identified Research Gaps |

|---|---|---|---|

| Di(2-ethylhexyl) Phthalate (DEHP) | C24H38O4 | Extensive research on occurrence, metabolism, toxicology, and human exposure. One of the most studied phthalates. bcerp.orgresearchgate.net | Continued research on low-dose mixture effects and alternatives. |

| Di-n-butyl Phthalate (DBP) | C16H22O4 | Widely studied for environmental fate, human exposure, and reproductive effects. bcerp.orgresearchgate.net | Understanding effects in complex real-world mixtures. |

| Diisononyl Phthalate (DINP) | C26H42O4 | Studied as a major replacement for DEHP; focus on occurrence, metabolism, and toxicology. perlan.com.plgreenpeace.to | Full characterization of the complex isomeric mixture's biological activity. |

| Di-n-hexyl Phthalate (DnHxP) | C20H30O4 | Identified as a reproductive toxicant; recent focus on its metabolite (MnHxP) in human biomonitoring. nih.govfoodpackagingforum.orgnih.gov | Identifying specific sources of recent human exposure. foodpackagingforum.org |

| This compound | C20H30O4 | Primarily exists as a deuterated analytical standard for research. scbt.comvulcanchem.com | Major Gaps: No data on occurrence, metabolism, or toxicology. Basic characterization is needed. |

Structure

3D Structure

Properties

Molecular Formula |

C20H30O4 |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

2-O-hexan-2-yl 1-O-hexyl benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C20H30O4/c1-4-6-8-11-15-23-19(21)17-13-9-10-14-18(17)20(22)24-16(3)12-7-5-2/h9-10,13-14,16H,4-8,11-12,15H2,1-3H3 |

InChI Key |

XYMNJEKMQRNGMZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(=O)C1=CC=CC=C1C(=O)OC(C)CCCC |

Origin of Product |

United States |

Advanced Analytical Methodologies for N Hexyl Sec Hexyl Phthalate Characterization

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone of phthalate (B1215562) analysis, enabling the separation of these compounds from intricate matrices. The choice of technique often depends on the sample complexity and the required level of sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) Optimization in Phthalate Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and powerful tool for the analysis of volatile and semi-volatile compounds like phthalates. ajrconline.org Its simplicity, speed, and cost-effectiveness make it a common choice for routine analysis. restek.com The optimization of GC-MS methods is crucial for achieving accurate and reliable results, particularly due to the structural similarities among different phthalates which can lead to co-elution and make identification and quantification challenging. restek.com

A critical aspect of optimization lies in the selection of the GC stationary phase. Various phases, such as Rtx-440, Rxi-XLB, Rxi-5ms, Rtx-50, Rxi-35Sil MS, Rtx-CLPesticides, and Rtx-CLPesticides2, have been evaluated for phthalate separation. restek.com Studies have shown that Rtx-440 and Rxi-XLB columns often provide the best resolution for complex phthalate mixtures. restek.com The use of software like Pro EZGC can aid in determining the optimal conditions for a specific set of target analytes. gcms.cz

The mass spectrometer settings, including the ionization mode and acquisition parameters, also play a vital role. Electron impact (EI) ionization is commonly used, and the mass spectrometer can be operated in either full-scan mode or selected ion monitoring (SIM) mode. nih.gov Full-scan mode provides a complete mass spectrum, which is useful for identifying unknown compounds, while SIM mode offers higher sensitivity and selectivity for target analytes by monitoring specific ions. nih.govoregonstate.edu For many phthalates, a common base peak ion at m/z 149 is observed, which can complicate the analysis of co-eluting isomers. restek.com Therefore, careful selection of quantifier and qualifier ions for each analyte is essential for accurate quantification. mdpi.com

Table 1: Optimized GC-MS Parameters for Phthalate Analysis

| Parameter | Condition |

|---|---|

| Column | Rtx-440 or Rxi-XLB (30 m x 0.25 mm x 0.25 µm) restek.com |

| Injection Mode | Splitless nih.gov |

| Injector Temperature | 280 °C nih.gov |

| Carrier Gas | Helium at 1.0 mL/min nih.gov |

| Oven Program | Initial 100°C (2 min), ramp 30°C/min to 200°C (1 min), ramp 10°C/min to 250°C (6.5 min), ramp 40°C/min to 280°C (16 min) nih.gov |

| Ionization Mode | Electron Impact (EI) at 70 eV nih.gov |

| Acquisition Mode | Full-scan or Selected Ion Monitoring (SIM) nih.gov |

| MS Source Temperature | 230 °C nih.gov |

| MS Quadrupole Temperature | 150 °C nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a preferred technique for the analysis of a wide range of compounds, including phthalates, due to its high sensitivity and selectivity. sciex.comnih.gov LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of a mass spectrometer. ajrconline.org A key advantage of LC-MS is its ability to analyze a broader range of compounds, including those that are not volatile enough for GC analysis, without the need for derivatization. nih.gov

Method development in LC-MS involves the careful selection of the stationary phase, mobile phase, and mass spectrometric conditions. Reversed-phase chromatography is commonly employed, with C18 and Phenyl-Hexyl columns being popular choices for phthalate separation. sciex.comnih.gov The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives such as ammonium (B1175870) acetate (B1210297) to improve ionization and chromatographic peak shape. sciex.commdpi.com

Tandem mass spectrometry (MS/MS) is frequently used in conjunction with LC to enhance selectivity and reduce matrix interference. sciex.com In MS/MS, a precursor ion is selected in the first mass analyzer, fragmented, and then the resulting product ions are analyzed in the second mass analyzer. This technique, particularly when using multiple reaction monitoring (MRM), provides a high degree of specificity and sensitivity for quantitative analysis. sciex.com For even greater confidence in identification, techniques like MRM3, which detects second-generation product ions, and enhanced product ion (EPI) scanning can be utilized to obtain a molecular fingerprint of the analyte. sciex.com

Table 2: Typical LC-MS/MS Parameters for Phthalate Analysis

| Parameter | Condition |

|---|---|

| Column | Phenomenex Kinetex C18 (100 x 4.6 mm, 2.6 µm) or Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm) sciex.comnih.gov |

| Mobile Phase A | Water with 10 mM ammonium acetate sciex.com |

| Mobile Phase B | Methanol sciex.com |

| Flow Rate | 0.4 - 0.5 mL/min sciex.comnih.gov |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode nih.govlcms.cz |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) sciex.com |

Advanced Hyphenated Techniques (e.g., GCxGC-MS, LCxLC-MS) for Complex Matrix Analysis

For the analysis of particularly complex samples, advanced hyphenated techniques such as comprehensive two-dimensional gas chromatography-mass spectrometry (GCxGC-MS) and comprehensive two-dimensional liquid chromatography-mass spectrometry (LCxLC-MS) offer significantly enhanced separation power. numberanalytics.com These techniques employ two independent separation columns, providing a much higher peak capacity and resolving power compared to their one-dimensional counterparts. numberanalytics.com

In GCxGC-MS, the effluent from the first GC column is trapped and then rapidly re-injected onto a second, shorter column with a different stationary phase. This results in a two-dimensional chromatogram with significantly improved resolution, which is particularly beneficial for separating isomeric compounds and overcoming matrix interferences in complex samples like petroleum. numberanalytics.com

Similarly, LCxLC-MS combines two different liquid chromatography separation mechanisms to achieve enhanced separation of complex mixtures. This technique is valuable for applications in fields like proteomics and metabolomics, where the samples contain a vast number of components. numberanalytics.com The coupling of these advanced separation techniques with high-resolution mass spectrometry, such as time-of-flight (TOF) or Orbitrap mass analyzers, provides a powerful tool for the comprehensive analysis of complex samples. numberanalytics.com

Spectroscopic Approaches in Structural Elucidation and Quantification

Spectroscopic techniques provide invaluable information about the molecular structure and concentration of chemical compounds. For n-Hexyl Sec-Hexyl Phthalate, spectroscopic methods are crucial for confirming its identity and for quantitative measurements.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications in Phthalate Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of molecules. ebsco.com It provides detailed information about the chemical environment of atomic nuclei, such as protons (¹H) and carbon-13 (¹³C). ebsco.com In phthalate research, ¹H NMR is particularly useful for identifying and quantifying different plasticizers in materials like PVC. nih.gov

The ¹H NMR spectrum of a phthalate will show characteristic signals for the aromatic protons of the phthalate ring and the aliphatic protons of the alkyl chains. The chemical shifts, splitting patterns (multiplicity), and integration of these signals can be used to identify the specific phthalate and to determine its concentration. ebsco.comnih.gov For instance, the signals corresponding to the protons on the ester-linked carbons and the terminal methyl groups of the hexyl and sec-hexyl chains would be key identifiers for this compound. Quantitative NMR (qNMR) can be used to determine the absolute concentration of a phthalate in a sample by comparing the integral of an analyte signal to that of a certified internal or external standard. researchgate.netmdpi.com

Infrared (IR) and Raman Spectroscopy for this compound

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. elsevier.com Both techniques probe the vibrational energy levels of molecules, but they are based on different physical principles: IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. wiley-vch.de

For this compound, the IR and Raman spectra would be dominated by characteristic bands corresponding to the vibrations of the ester carbonyl group (C=O), the aromatic ring, and the C-O and C-H bonds of the alkyl chains. The strong carbonyl stretching vibration, typically observed in the region of 1720-1740 cm⁻¹, is a key indicator for the presence of a phthalate ester. researchgate.net The specific positions and intensities of the bands in the "fingerprint" region (below 1500 cm⁻¹) can help to distinguish between different phthalates. researchgate.net

Raman spectroscopy can be particularly useful for the analysis of phthalates in aqueous samples or in materials like PVC, as the Raman signal of water is weak and the technique can often be performed with minimal sample preparation. researchgate.net Fourier Transform Raman (FT-Raman) spectroscopy has been successfully used to identify and quantify phthalate esters in PVC products. researchgate.net

Table 3: Key Vibrational Bands for Phthalate Identification

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| C=O Stretch (Ester) | 1720 - 1740 researchgate.net |

| C-O Stretch (Ester) | 1000 - 1300 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Aromatic C-H Bending | 690 - 900 |

| Aliphatic C-H Stretch | 2850 - 3000 |

Sample Preparation and Extraction Methodologies for Diverse Matrices

The extraction of this compound from complex matrices such as environmental solids, consumer products, and biological tissues is a critical first step in its analysis. The choice of method depends on the matrix type, the concentration of the analyte, and the desired level of selectivity. General methods for phthalate analysis typically involve extraction, clean-up, and analysis by GC-MS or LC-MS/MS, with detection limits often in the low µg/kg range. vulcanchem.com

Solid-Phase Extraction (SPE) is a more modern and widely used technique that offers advantages in terms of reduced solvent consumption, higher sample throughput, and the potential for automation. In the context of phthalate analysis in human urine, a common procedure involves enzymatic deconjugation of phthalate metabolites, followed by SPE for extraction and concentration. nih.gov This approach is frequently coupled with LC-MS/MS for sensitive detection. nih.gov For solid samples like plastics, solvent extraction is a necessary precursor to analysis. Standard methods such as CPSC-CH-C1001-09.4 and EPA Method 3545A are used for the analysis of phthalate content in consumer products. berkeleyanalytical.com

A generalized workflow for the extraction of phthalates from a solid matrix might include:

| Step | Description |

| 1. Sample Preparation | Grinding or cutting the sample to increase surface area. |

| 2. Solvent Extraction | Extraction with a suitable organic solvent (e.g., tetrahydrofuran, toluene) using techniques like Soxhlet or pressurized fluid extraction. |

| 3. Clean-up | Removal of interfering co-extracted compounds using techniques like gel permeation chromatography (GPC) or SPE. |

| 4. Concentration | Evaporation of the solvent to concentrate the analytes. |

| 5. Analysis | Instrumental analysis, typically by GC-MS or LC-MS/MS. |

Miniaturized extraction techniques, including solid-phase microextraction (SPME) and liquid-phase microextraction (LPME), have gained prominence for the analysis of trace organic contaminants. These methods are favored for their low solvent and sample consumption, simplicity, and ability to integrate sampling and sample preparation.

Although specific applications of SPME and LPME for this compound are not detailed in available literature, the principles are broadly applicable. SPME utilizes a fused-silica fiber coated with a stationary phase to extract analytes from a sample. The analytes are then thermally desorbed in the injector of a gas chromatograph. LPME involves the use of a small volume of solvent to extract analytes, often with a membrane to separate the sample and acceptor phases. These techniques are particularly valuable for analyzing environmental and biological samples where analyte concentrations can be very low.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Methodological Refinements

Quality Assurance and Quality Control (QA/QC) in this compound Analysis

Robust QA/QC protocols are essential for generating reliable and comparable data in phthalate analysis. This includes the use of method blanks, spiked samples, and certified reference materials, as well as participation in interlaboratory comparison studies. A significant challenge in phthalate analysis is background contamination, which can lead to high method detection limits (MDLs). nih.gov Minimizing contamination of procedural blanks is critical to achieving low MDLs. nih.govresearchgate.net

Interlaboratory comparison studies are a key component of external quality assessment, allowing laboratories to evaluate their performance against that of their peers. nih.gov These studies have been instrumental in improving the comparability of data for phthalate analysis. For example, the European Human Biomonitoring Initiative (HBM4EU) has conducted such studies for phthalate biomarkers in urine, leading to substantial improvements in the performance of participating laboratories. nih.gov While these studies have focused on more common phthalates, the established protocols provide a framework for assessing the analytical proficiency for a broader range of phthalates, including this compound. Results from such studies show that interlaboratory reproducibility can vary, with an average of 24% for biomarkers of single-isomer phthalates. nih.gov

An example of results from an interlaboratory comparison for a common phthalate, DEHP, in certified reference material CARP-2 (fish muscle) is shown below:

| Laboratory | Reported DEHP Concentration (ng/g wet wt) |

| Lab A | 1,550 ± 148 |

| Lab B | 1,410 ± 193 |

| Lab C | 1,380 ± 187 |

Data from an interlaboratory comparison study on dialkyl phthalate esters. nih.govresearchgate.net

Certified Reference Materials (CRMs) are fundamental to achieving accuracy and metrological traceability in chemical analysis. umweltbundesamt.deuantwerpen.be They are used for method validation, instrument calibration, and quality control. umweltbundesamt.deuantwerpen.be Several CRMs have been developed for phthalates in various matrices, including plastics, soils, and urine. umweltbundesamt.deuantwerpen.beeurofins.innih.govykcs.ac.cn For instance, the National Metrology Institute of Japan (NMIJ) has produced CRMs for phthalates in polyvinyl chloride and polypropylene (B1209903) resins. umweltbundesamt.deuantwerpen.be These CRMs have certified values for several phthalates, determined using primary methods such as isotope dilution-mass spectrometry. umweltbundesamt.deuantwerpen.be

Recently, new urine-based SRMs have been developed that include reference values for 11 phthalate metabolites, which will aid in ensuring the accuracy of human biomonitoring studies. nih.gov While a specific CRM for this compound has not been identified in the reviewed literature, the existence of CRMs for a range of other phthalates demonstrates the established procedures for their development and certification. lgcstandards.comresearchgate.net The development of a CRM for this compound would follow a similar path, involving material processing, homogeneity and stability testing, and value assignment through interlaboratory characterization. ykcs.ac.cn

Environmental Occurrence, Distribution, and Mechanistic Fate Research

Ecological Distribution and Partitioning in Environmental Compartments

The distribution of phthalates in the environment is governed by their physicochemical properties, such as water solubility and their octanol-water partition coefficient (Kow), which influences their tendency to adsorb to organic matter in soil and sediment. frontiersin.org

Aquatic Ecosystems: Sediments, Water Column, Biota Uptake Studies

Phthalates are frequently detected in aquatic ecosystems worldwide, including rivers, lakes, and marine environments. frontiersin.orgplos.org Their concentrations can range from nanograms to micrograms per liter in the water column. mdpi.com

Water Column: Due to their hydrophobic nature, higher molecular weight phthalates have low water solubility. They are often found in surface waters as a result of industrial and municipal wastewater discharge, agricultural runoff, and atmospheric deposition. uml.edumdpi.com For instance, studies on various PAEs in surface waters have reported total concentrations ranging from 1.44 to 12.08 µg/L. plos.org

Sediments: Phthalates tend to partition from the water column and adsorb to suspended particles and bottom sediments, which act as a major sink. Concentrations in sediments are typically much higher than in the corresponding water column. frontiersin.org For example, concentrations of various PAEs in sediments from several bays in China were detected in the range of 654 to 2603 ng/g.

Biota Uptake: The lipophilic properties of phthalates facilitate their accumulation in the fatty tissues of aquatic organisms. researchgate.net Studies have documented the presence of various phthalates in crustaceans, mollusks, and fish. researchgate.net However, there is no evidence of significant accumulation of Di-n-hexyl phthalate (B1215562) (DnHP) in the tissues of starlings fed the compound, suggesting some organisms may metabolize and excrete it efficiently. industrialchemicals.gov.au

Table 1: Representative Concentrations of Proxy Phthalates in Aquatic Environments Note: This table presents data for various phthalate esters as specific data for n-Hexyl Sec-Hexyl Phthalate is unavailable.

| Phthalate Ester | Environmental Compartment | Concentration Range | Location/Study Reference |

|---|---|---|---|

| Total PAEs | Surface Water | 1.44 - 12.08 µg/L | U-Tapao Canal, Thailand plos.org |

| Total PAEs | Surface Water | 1.215 - 3.399 µg/L | Baiyang Lake, China mdpi.com |

| DEHP | Surface Water | Up to 18.4 µg/L | Persian Gulf plos.org |

| Total PAEs | Sediments | 654 - 2603 ng/g | China Bays |

Terrestrial Systems: Soil, Plants, and Atmospheric Transport Research

Phthalates contaminate terrestrial systems through sewage sludge application, landfill leachate, and atmospheric deposition. who.intnih.gov

Soil: Once in the soil, the mobility and persistence of phthalates are influenced by soil properties like organic matter content. Compounds with high Kow values, as would be expected for a hexyl phthalate, tend to bind strongly to soil organic matter, limiting their transport to groundwater but increasing their persistence in the topsoil. nih.gov Studies have shown that the use of plastic films in agriculture can lead to the accumulation of PAEs in the soil. nih.gov

Plants: Uptake and accumulation of phthalates by plants can occur, representing a potential pathway for these compounds to enter the food chain. The extent of uptake varies depending on the plant species and the specific phthalate.

Atmospheric Transport: Although phthalates have relatively low vapor pressure, their widespread use and slow degradation can lead to their presence in the atmosphere. who.int Atmospheric transport is considered a major route for the large-scale distribution of phthalates into remote environments. who.int They can be washed out by rainfall or fall as dry deposition. who.int

Microplastic Interactions and Sorption Research

Microplastics are an emerging vector for the transport of chemical contaminants in the environment. frontiersin.org Since phthalates are not chemically bonded to plastic polymers, they can leach out, but microplastics can also adsorb free-floating phthalates from the surrounding environment. covenantuniversity.edu.ngfrontiersin.org

Research has shown that various phthalates adsorb to different types of microplastics, including polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), and polyvinyl chloride (PVC). frontiersin.org The strength of this sorption depends on the properties of both the microplastic and the chemical. For example, polystyrene has been shown to have a high sorption capacity for some phthalates due to strong π-π interactions. frontiersin.org This association with microplastics can alter the environmental fate, transport, and bioavailability of phthalates. covenantuniversity.edu.ng

Environmental Transformation and Degradation Pathways

The persistence of phthalates in the environment is determined by their susceptibility to various degradation processes. For most phthalates, biodegradation is the primary route of removal, while abiotic processes like photodegradation and hydrolysis are generally slow. who.intrsc.org

Photodegradation Mechanisms and Kinetics

Photodegradation, or the breakdown of chemicals by light, is generally not a significant degradation pathway for phthalates in water or soil. rsc.orgnih.gov However, atmospheric photodegradation of some phthalates like Di(2-ethylhexyl) phthalate (DEHP) can be rapid. who.int For hexyl phthalates, which have a lower volatility, photodegradation in the aquatic environment is expected to be insignificant. mst.dk Some studies have explored enhancing the photodegradation of DEHP using catalysts like titanium dioxide (TiO2), but this is not a major natural environmental process. doaj.orge3s-conferences.org

Biodegradation Processes: Microbial Metabolism and Enzymatic Pathways

Biodegradation by microorganisms is considered the most important route for the removal of phthalates from the environment. who.intresearchgate.net

Microbial Metabolism: A wide variety of bacteria and fungi in soil and aquatic systems can degrade phthalates. rsc.orgresearchgate.net Studies on Diisohexyl phthalate (DIHP) and other mixed isomer PEs have shown they are readily biodegradable. osti.gov For example, a study using standardized OECD testing found that dihexyl phthalate (isomer not specified) achieved 80% ultimate biodegradation within 28 days. osti.gov

Enzymatic Pathways: The typical aerobic biodegradation pathway for phthalates begins with enzymatic hydrolysis of one of the ester bonds, converting the diester into its corresponding monoester (e.g., mono-hexyl phthalate) and an alcohol. epa.gov This monoester is generally more water-soluble and bioavailable. epa.gov The monoester is then further hydrolyzed to phthalic acid. Finally, the aromatic ring of phthalic acid is cleaved and the molecule is metabolized further, ultimately forming carbon dioxide and water under aerobic conditions. who.int

Table 2: Biodegradability of Proxy Phthalate Esters Note: This table presents data for various phthalate esters as specific data for this compound is unavailable.

| Compound | Test Condition | Result | Reference |

|---|---|---|---|

| Dihexyl Phthalate (DHP) | Ultimate Biodegradation (28 days) | 80% ± 10% | osti.gov |

| Diisoheptyl Phthalate (DIHP) | Ultimate Biodegradation (28 days) | 82% ± 13% | osti.gov |

| Diisodecyl Phthalate (DIDP) | Ready Biodegradability | 56.2 - 74% (28 days) | epa.gov |

| Di(2-ethylhexyl) Phthalate (DEHP) | Ultimate Biodegradation (28 days) | 63% ± 18% | osti.gov |

Abiotic Degradation Research (Hydrolysis, Oxidation)

Abiotic degradation processes, which include hydrolysis and oxidation, are chemical reactions that break down compounds in the environment without the involvement of microorganisms. For phthalate esters, these processes are significant pathways for transformation, particularly in atmospheric and certain aquatic conditions.

Hydrolysis

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. Phthalate esters can undergo a two-step hydrolysis, first breaking one ester linkage to form a monoester and an alcohol, and then breaking the second to form phthalic acid and another alcohol. researchgate.net The rate of this process is highly dependent on pH and temperature. researchgate.net

Given the lack of specific data for this compound, its hydrolytic behavior would be predicted based on its structure as a high molecular weight phthalate. It would be expected to be relatively resistant to hydrolysis at neutral pH. The table below presents hydrolysis data for other phthalates to illustrate the range of degradation rates.

Interactive Data Table: Hydrolysis Half-Life of Various Phthalate Esters

| Compound Name | Molecular Formula | Hydrolysis Half-Life (at neutral pH) | Conditions | Reference |

| Dimethyl Phthalate (DMP) | C10H10O4 | 3.2 years | Aqueous | researchgate.net |

| Diethyl Phthalate (DEP) | C12H14O4 | ~110 days (estimated at pH 8) | Aqueous | nih.gov |

| Di-n-butyl Phthalate (DBP) | C16H22O4 | Data not readily available | - | |

| Di(2-ethylhexyl) Phthalate (DEHP) | C24H38O4 | ~2000 years (in natural aqueous environment) | Aqueous | nih.gov |

| This compound | C20H30O4 | Data not available | - |

Oxidation

In the atmosphere, the primary abiotic degradation pathway for phthalates is oxidation by photochemically produced hydroxyl radicals (•OH). researchgate.netnih.govcpsc.gov The rate of this reaction determines the atmospheric half-life of the compound. Phthalates with higher molecular weights tend to partition more onto airborne particulate matter. nih.govacs.org This partitioning can shield them from gas-phase oxidation, potentially increasing their persistence and allowing for longer transport distances compared to their gas-phase half-lives alone. acs.org

For a compound like this compound, its vapor pressure and partitioning behavior would dictate its fate. As a HMWP, it would be expected to exist in both the vapor and particulate phases in the atmosphere. cpsc.gov The estimated atmospheric half-lives for various phthalates due to reaction with hydroxyl radicals range from hours to days, suggesting this is a significant removal process. nih.govmst.dk

Environmental Transport Modeling and Predictive Research

Models are essential tools for predicting how chemicals like phthalates move through the environment, especially when empirical data is limited. These models use a compound's physicochemical properties to estimate its distribution across air, water, soil, and sediment.

The long-range transport potential (LRTP) of a chemical describes its ability to travel far from its source, leading to contamination in remote regions like the Arctic. nih.gov For phthalates, LRTP is influenced by their persistence (resistance to degradation) and their partitioning between gaseous and particulate phases in the atmosphere. nih.govacs.org

High molecular weight phthalates, due to their lower volatility and tendency to adsorb to aerosol particles, have a recognized potential for atmospheric transport. publish.csiro.au While lower molecular weight phthalates like DMP and DEP are considered to have limited LRTP due to their higher water solubility and washout potential, HMWPs like DiBP, DnBP, and DEHP are thought to undergo medium-range transport, with their particle-bound fractions favoring this process. nih.govacs.org

Global distribution models for phthalates are complex and must account for continuous emissions from numerous sources. nih.gov These models confirm the ubiquitous presence of phthalates in various environmental compartments worldwide. nih.gov Although specific models for this compound have not been developed, it would be classified among the HMWPs whose transport is facilitated by atmospheric particles.

Mass balance studies aim to quantify the inputs, outputs, and internal cycling of a chemical within a specific, defined ecosystem, such as a lake, river basin, or marine environment. unifi.it These studies provide a holistic view of a contaminant's fate by integrating data on emissions, degradation, and transport between air, water, and sediment.

Flux calculations, particularly for air-sea exchange, are a critical component of these models. hereon.de Such studies have been conducted for common phthalates like DEHP and DBP in environments like the North Sea and the South China Sea. nih.govhereon.de These studies often reveal whether a body of water is a net sink (deposition from the atmosphere) or a source (volatilization to the atmosphere) for a particular phthalate. nih.govhereon.de For example, studies have shown net deposition for DBP but net volatilization for DEHP in some marine systems, highlighting the compound-specific nature of these fluxes. hereon.de

A mass balance study for this compound would require extensive monitoring data of its concentration in the air, water column, and sediments of the target ecosystem. Lacking such data, its behavior can only be inferred from studies on other HMWPs, which indicate that partitioning to sediment and suspended particles is a major fate process in aquatic systems. canada.ca

Mechanistic Biological Interactions in Model Systems Excluding Clinical/adverse Effects

In Vitro Studies on Cellular and Molecular Mechanisms

Phthalate (B1215562) esters are known to interact with various nuclear receptors, which are key regulators of gene expression. The primary active metabolites of many phthalates, the monoesters, are often the biologically active agents that bind to these receptors. researchgate.net

Studies on various phthalates, such as Di(2-ethylhexyl) phthalate (DEHP) and its primary metabolite mono(2-ethylhexyl) phthalate (MEHP), have demonstrated their ability to activate peroxisome proliferator-activated receptors (PPARs). nih.govnih.gov PPARs are a group of nuclear receptors that play crucial roles in lipid metabolism and energy homeostasis. nih.gov There are three main isoforms: PPARα, PPARβ/δ, and PPARγ. nih.gov Phthalate metabolites have been shown to activate these receptors, with some selectivity for different isoforms. oup.com For instance, MEHP can activate all three PPAR subtypes, which can lead to the transcriptional induction of genes involved in fatty acid metabolism. nih.govoup.com It is plausible that the monoester metabolite of n-Hexyl Sec-Hexyl Phthalate would exhibit similar activity at PPARs.

The binding affinity and activation potential can be influenced by the structure of the alkyl side chain. For example, some monoester phthalates show species-specific differences in receptor activation, with human PPARs sometimes requiring higher concentrations for activation compared to their rodent counterparts. oup.com In addition to PPARs, some phthalates have been investigated for their ability to bind to other receptors, such as the estrogen receptor (ER) and the aryl hydrocarbon receptor (AhR). While some phthalates exhibit weak estrogenic activity, this is not considered a primary mechanism for many of their biological effects. industrialchemicals.gov.auresearchgate.net

Table 1: Summary of Receptor Interactions for Structurally Related Phthalates

| Phthalate/Metabolite | Receptor Target | Observed Interaction in Model Systems |

|---|---|---|

| Mono(2-ethylhexyl) phthalate (MEHP) | PPARα, PPARβ, PPARγ | Activation, leading to modulation of target gene expression. nih.govnih.gov |

| Mono-n-butyl phthalate (MnBP) | PPARγ | Induction of expression in placental cells. escholarship.org |

| Monobenzyl phthalate (MBzP) | PPARγ | Induction of expression in placental cells. escholarship.org |

| Diisohexyl phthalate (DIHP) | Estrogen Receptor | Weak competitive agonist in vitro. industrialchemicals.gov.au |

Exposure to phthalates has been linked to significant changes in gene expression in various cell types. These alterations are often downstream effects of receptor activation but can also occur through other mechanisms, including epigenetic modifications.

In studies involving the fetal rat testis, exposure to di-n-hexyl phthalate (DnHP), a close structural analog of this compound, resulted in the down-regulation of several genes crucial for testosterone (B1683101) synthesis. researchgate.net These include genes involved in cholesterol transport (Scavenger receptor class B type 1 - SR-B1; Steroidogenic acute regulatory protein - StAR) and steroidogenesis (Cytochrome P450 side-chain cleavage - P450scc; 3β-hydroxysteroid dehydrogenase - 3βHSD; and Cytochrome P450 17A1 - P450c17). researchgate.net This suggests a targeted disruption of the steroidogenic pathway at the transcriptional level.

Furthermore, research on placental cells has shown that phthalate exposure can alter the expression of critical genes. For example, epidermal growth factor receptor (EGFR) has been identified as a candidate gene whose expression is modulated by phthalates, potentially impacting placental function. d-nb.infonih.gov Phthalates may also induce epigenetic changes, such as alterations in DNA methylation. d-nb.infonih.gov Studies have observed associations between phthalate exposure and changes in the methylation status of genes like Insulin-like growth factor 2 (IGF2), which is important for fetal growth. nih.gov These epigenetic modifications can lead to lasting changes in gene expression. nih.gov

Phthalates can interfere with various cellular signaling pathways, leading to a cascade of downstream effects. The perturbation of these pathways can affect fundamental cellular processes like proliferation, differentiation, and apoptosis.

One of the key pathways identified in phthalate research is the ErbB signaling pathway, which includes the epidermal growth factor receptor (EGFR). d-nb.info Phthalate exposure has been associated with alterations in this pathway, which is vital for placental development and function. d-nb.info Additionally, transcriptomic analyses following exposure to phthalates like DEHP have revealed modulation of other critical signaling pathways, including the Notch, Wnt, and TGF-β pathways. frontiersin.org These pathways are known to have wide-ranging effects on cell fate, tissue development, and homeostasis.

A significant body of evidence suggests that phthalates can induce oxidative stress in biological systems. frontiersin.orgnih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates or repair the resulting damage.

In-utero exposure to DnHP in rats has been shown to induce oxidative stress in the liver, as evidenced by changes in the activity of antioxidant enzymes. frontiersin.orgnih.gov Studies have reported increased activity of enzymes such as glutathione (B108866) S-transferase (GST), glutathione reductase (GR), and glucose-6-phosphate dehydrogenase (G6PD) in the liver of rats exposed to DnHP. frontiersin.org These enzymes are part of the cellular antioxidant defense system. Their induction suggests a compensatory response to an increased level of oxidative stress. frontiersin.org The mechanism may involve the generation of ROS, which can lead to lipid peroxidation and damage to other macromolecules. researchgate.net Human studies have also found associations between urinary phthalate metabolite levels and biomarkers of oxidative stress, such as inverse relationships with serum bilirubin (B190676) (a potent antioxidant). nih.gov

Table 2: Markers of Oxidative Stress and Antioxidant Response Modulated by Related Phthalates

| Biomarker | Phthalate Studied | Model System | Observed Effect |

|---|---|---|---|

| Glutathione S-transferase (GST) | Di-n-hexyl phthalate (DHP) | Rat Liver (In Utero Exposure) | Increased activity. frontiersin.org |

| Glutathione Reductase (GR) | Di-n-hexyl phthalate (DHP) | Rat Liver (In Utero Exposure) | Increased activity. frontiersin.org |

| Glucose-6-Phosphate Dehydrogenase (G6PD) | Di-n-hexyl phthalate (DHP) | Rat Liver (In Utero Exposure) | Increased activity. frontiersin.org |

| Serum Bilirubin | Various DEHP and DBP metabolites | Humans (NHANES data) | Inverse association with phthalate metabolites. nih.gov |

Cellular Signaling Pathway Perturbation Studies

In Vivo Studies in Non-Human Animal Models

The metabolism of phthalates in vivo is a critical determinant of their biological activity and elimination from the body. The general metabolic pathway for phthalates involves a two-phase process. nih.govmdpi.com

Phase I Metabolism: The parent diester, such as this compound, is first hydrolyzed by esterases, primarily in the intestine and other tissues, to its corresponding monoester metabolites, in this case, mono-n-hexyl phthalate and mono-sec-hexyl phthalate. mdpi.comresearchgate.net This initial hydrolysis is a crucial activation step, as the monoesters are often the more biologically active species. researchgate.net For longer-chain phthalates, the monoester can undergo further Phase I reactions, such as hydroxylation (ω- and ω-1 oxidation) of the alkyl side chain by cytochrome P450 enzymes. mdpi.comresearchgate.net

Phase II Metabolism: Following Phase I transformations, the monoesters and their oxidized metabolites are conjugated to increase their water solubility and facilitate their excretion. The most common conjugation reaction is glucuronidation, where uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) enzymes attach a glucuronic acid moiety to the metabolite. researchgate.netmdpi.com These glucuronide conjugates are generally considered biologically inactive and are readily excreted from the body, primarily in the urine and to a lesser extent in the feces. researchgate.netnih.gov

The specific metabolic profile can vary between different phthalates and across species. who.int For instance, the extent of oxidative metabolism is less extensive in humans compared to rats for some phthalates. who.int Based on the general principles of phthalate metabolism, this compound would be expected to be rapidly hydrolyzed to its monoesters, which would then be subject to oxidation and subsequent glucuronidation before being excreted. industrialchemicals.gov.au

Tissue Distribution and Bioaccumulation Dynamics in Model Organisms

The distribution and accumulation of phthalates are largely governed by their physicochemical properties, such as the length and branching of their alkyl chains. Generally, phthalates are rapidly metabolized and excreted, showing minimal evidence of long-term accumulation in tissues.

Toxicokinetic studies on di-n-hexyl phthalate (DnHP), a linear isomer of this compound, provide some insight into its potential behavior in biological systems. In studies with F344 rats, dermally applied radiolabelled DnHP was absorbed, with approximately 18% of the dose being excreted in the urine over seven days. industrialchemicals.gov.au Following this period, there was no indication of specific tissue distribution or systemic accumulation, with most of the remaining unexcreted dose located at the site of application. industrialchemicals.gov.auresearchgate.net Similarly, starlings fed a diet containing DnHP for 30 days showed no accumulation of the compound. industrialchemicals.gov.au

The toxicokinetic profile of phthalates suggests that they are generally absorbed from the gastrointestinal tract as their monoester metabolites and are then excreted, primarily in the urine. industrialchemicals.gov.au For higher molecular weight phthalates, including those with C6 alkyl chains, dermal absorption tends to decrease as the alkyl chain length increases. europa.eu Phthalates with side chains of C6 or greater generally exhibit low water solubility, which limits their bioavailability and observed toxicity in aquatic organisms up to their solubility limits. nih.gov

Data on mixed C6-C10 alkyl phthalates further supports the general pattern of rapid metabolism and excretion with minimal tissue accumulation in rodents. europa.eu

Table 1: Summary of Tissue Distribution and Bioaccumulation Findings for Related Phthalates

| Compound | Model Organism | Key Findings | Citation(s) |

| Di-n-hexyl phthalate (DnHP) | Rat (F344) | Dermal absorption observed (~18% excreted in urine in 7 days). No specific tissue accumulation. | industrialchemicals.gov.auresearchgate.net |

| Di-n-hexyl phthalate (DnHP) | Starling | No accumulation after 30 days of dietary exposure. | industrialchemicals.gov.au |

| C6-C10 Phthalates | Rodents | Expected to be rapidly absorbed orally, metabolized, and excreted primarily via urine with minimal tissue accumulation. | europa.eu |

This table presents data for structurally related phthalates due to the absence of specific data for this compound.

Endocrine System Perturbation Studies (focused on mechanisms, not outcomes)

Phthalates are recognized as endocrine-disrupting chemicals (EDCs), primarily due to their ability to interfere with hormone synthesis, metabolism, and action. nih.govnih.gov The mechanisms of endocrine disruption are diverse and can involve interactions with nuclear receptors, non-nuclear steroid hormone receptors, and various enzymatic pathways. nih.gov

Phthalates with straight-chain backbones of four to six carbons (a group that includes n-hexyl phthalate) have been shown to inhibit key processes in testicular Leydig cells. nih.gov A primary mechanism identified in rodent models is the suppression of testosterone synthesis. nih.gov This occurs through the downregulation of genes involved in cholesterol transport and steroidogenesis. Reduced testosterone production is a key initiating event in the cascade of effects observed in male reproductive development. nih.gov

Another critical target is the insulin-like factor 3 (insl3), a hormone produced by Leydig cells that is essential for the descent of the testes. C4-C6 phthalates have been shown to inhibit the expression of the Insl3 gene. nih.gov

Phthalates can also exert effects by competing with endogenous hormones for binding to transport proteins or receptors. nih.gov Some phthalate metabolites may act as antagonists to androgen receptors, preventing the binding of testosterone and dihydrotestosterone (B1667394) and thereby inhibiting androgen-mediated signaling. Furthermore, some studies suggest that certain phthalates can activate peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and can influence steroid hormone homeostasis. frontiersin.org

It is important to note that no studies have been identified that specifically investigate the endocrine perturbation mechanisms of this compound. The information presented is based on the broader class of C4-C6 phthalates.

Developmental Biology Research in Model Organisms (e.g., zebrafish, daphnia)

Research on the developmental effects of phthalates in model organisms like zebrafish (Danio rerio) and daphnia (Daphnia magna) is extensive for some common phthalates, but specific data for this compound are not available. However, studies on related compounds provide a framework for potential effects.

Phthalates with C6 or longer alkyl chains generally show no toxic effects in aquatic organisms up to their water solubility limits. nih.gov Chronic studies with Daphnia magna on a range of C6-C13 dialkyl phthalates were largely dictated by the very low water solubility of these compounds. nih.gov

In general, phthalate esters with continuous chains of four to six carbons are known to have the potential for reproductive and developmental toxicity. industrialchemicals.gov.au In rodent models, in utero exposure to these phthalates can interfere with the normal development of the male reproductive tract. nih.gov While specific studies on this compound are lacking, research on di-n-hexyl phthalate (DnHP) in mice has demonstrated developmental toxicity at high doses. nih.gov

Due to the lack of specific data for this compound in zebrafish and daphnia, it is not possible to provide detailed research findings for this specific compound in these model organisms.

Comparative Omics Research (Transcriptomics, Proteomics, Metabolomics)

Omics technologies offer a powerful, hypothesis-free approach to understanding the global molecular changes induced by chemical exposures. However, a review of the scientific literature reveals a complete lack of transcriptomic, proteomic, or metabolomic studies specifically focused on this compound. The following sections describe the potential applications of these techniques based on research with other phthalates.

Transcriptomic Profiling in Response to this compound

No transcriptomic data specifically for this compound have been published.

Studies on other phthalates, such as Di(2-ethylhexyl) phthalate (DEHP), have utilized transcriptomics to identify altered gene expression profiles in various cell and animal models. For example, transcriptomic analysis of human adipocytes treated with the DEHP metabolite, mono(2-ethylhexyl) phthalate (MEHP), revealed changes in genes involved in glyceroneogenesis, a pathway related to lipid metabolism. acs.org Integrated transcriptomic and metabolomic analyses in mouse liver following DEHP exposure showed disruptions in carbohydrate, amino acid, and lipid metabolism and impairments in purine (B94841) metabolism. iarc.fr Such approaches, if applied to this compound, could identify key genes and signaling pathways affected by its exposure.

Proteomic Analysis of Cellular Pathways

No proteomic data specifically for this compound have been published.

Proteomic analyses of other compounds allow for the identification of changes in protein expression and post-translational modifications, offering insights into altered cellular functions. For instance, proteomic studies have been used to investigate the effects of other chemicals on pathways related to cell signaling, metabolism, and immune response. frontiersin.orgresearchgate.net If such studies were conducted on this compound, they could elucidate its impact on protein networks and cellular machinery.

Metabolomic Fingerprinting for Biomarker Discovery (of exposure, not adverse effect)

No metabolomic studies have been identified that specifically aim to discover biomarkers of exposure for this compound.

Metabolomic fingerprinting is a technique used to identify unique patterns of endogenous small molecules that change in response to a specific exposure. researchgate.net For other phthalates, urinary metabolites of the parent compound are commonly used as biomarkers of exposure. For example, mono-n-hexyl phthalate (MnHexP) is the primary metabolite and biomarker for di-n-hexyl phthalate (DnHP). A metabolomic approach could potentially identify unique endogenous metabolites that are altered upon exposure to this compound, providing a more comprehensive signature of exposure beyond the direct metabolites of the compound itself.

Comparative Research and Structure Activity Relationship Sar Studies

Comparative Analysis with Other Phthalate (B1215562) Esters (e.g., DEHP, DBP, DINP)

Phthalate esters are a class of chemicals primarily used as plasticizers to enhance the flexibility of polymers like polyvinyl chloride (PVC). cpsc.gov The specific properties and biological interactions of a phthalate are largely determined by the structure of its ester side chains. This section compares n-Hexyl Sec-Hexyl Phthalate, using its close structural relative Di-n-hexyl phthalate (DnHP) as a primary reference due to the limited specific data on the exact n-hexyl sec-hexyl isomer, with widely studied phthalates such as Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), and Diisononyl phthalate (DINP).

The environmental fate of phthalates, including their movement and persistence, is governed by their physicochemical properties, which are directly linked to their molecular structure. Key factors include water solubility, vapor pressure, and the octanol-water partition coefficient (Kow), which indicates hydrophobicity.

Generally, phthalates with shorter alkyl chains, like DBP, exhibit higher water solubility and volatility, making them more mobile in the environment. Conversely, those with longer or more complex alkyl chains, such as DEHP and DINP, are more hydrophobic and tend to adsorb strongly to soil, sediment, and organic matter. acs.orgprinceton.edu This strong adsorption reduces their mobility but can increase their persistence in these environmental compartments.

Molecular dynamics simulations have shown that larger and more hydrophobic phthalates exhibit stronger adsorption to surfaces like smectite clay. acs.orgprinceton.eduprinceton.edu The partitioning of these organic contaminants between water and solid surfaces is a critical process that controls their fate and transport in natural environments. acs.org For instance, the biodegradation half-lives for many phthalates are on the order of 300 days in soil and aerobic sediment, and can be as long as 3000 days in anaerobic sediment. rsc.org

While specific data for this compound is limited, data for Di-n-hexyl phthalate (DnHP), which has two linear C6 side chains, places it in the "transitional" phthalate group (C4-C6 chains). industrialchemicals.gov.au Its properties are intermediate between the shorter-chain DBP and the longer-chain DEHP. Its hydrophobicity and tendency to partition to organic matter would be significant, leading to persistence in soil and sediment. Compared to DEHP, which has a branched C8 chain, DnHP's linear chains might influence its interaction with microbial enzymes responsible for degradation.

Table 1: Comparative Physicochemical and Environmental Fate Properties of Phthalates Note: Data for this compound is represented by its isomer Di-n-hexyl phthalate (DnHP). This table is for illustrative purposes and values can vary based on experimental conditions.

| Phthalate Ester | Abbreviation | Molecular Weight (g/mol) | Log Kow (Octanol-Water Partition Coefficient) | Water Solubility (mg/L) | General Environmental Persistence |

|---|---|---|---|---|---|

| Di-n-butyl phthalate | DBP | 278.34 | 4.5 - 4.8 | 11.2 | Lower persistence due to higher volatility and biodegradability. |

| Di-n-hexyl phthalate | DnHP | 334.46 | ~6.5 | 0.008 | Considered a "transitional" phthalate with moderate to high persistence. industrialchemicals.gov.au |

| Di(2-ethylhexyl) phthalate | DEHP | 390.56 | 7.5 - 8.0 | 0.003 | High persistence in soil and sediment due to high hydrophobicity. rsc.org |

| Diisononyl phthalate | DINP | 418.61 | >8.0 | <0.001 | Very high persistence in soil and sediment; low mobility. plos.org |

Phthalates can interact with various biological pathways, often by binding to nuclear receptors that regulate gene expression. The structure of the phthalate's side chains significantly influences which receptors it binds to and with what affinity.

Studies have shown that certain phthalates and their metabolites can bind to receptors such as the peroxisome proliferator-activated receptors (PPARs), the androgen receptor (AR), and estrogen receptors (ERα and ERβ). mdpi.commdpi.comresearchgate.net For example, in silico studies have indicated a high affinity of several phthalates, including DINP and DEHP, for human PPARα and PPARγ. mdpi.combu.edu The monoester metabolite of DEHP, MEHP, is a potent activator of PPARγ. bu.edu

The structure-activity relationship for testicular toxicity in rats indicates that phthalates with n-alkyl chain lengths of four to six carbons are the most potent. nih.gov Di-n-pentyl phthalate was found to be the most potent, while the activity of di-n-hexyl phthalate was similar to that of DEHP. nih.gov This suggests that this compound would also fall into this range of concern for reproductive system effects.

Computational docking studies have explored the binding of numerous phthalates to the human sex hormone-binding globulin (SHBG). plos.org These studies revealed that long-chain phthalates like DEHP, DNOP, and DINP bind more tightly to SHBG, comparable to the native ligand, and are thus expected to be more potent endocrine disruptors in this context than short-chain phthalates like DMP and DBP. plos.org Given its C6 chains, this compound's interaction would likely be significant, falling between the potency of DBP and DEHP.

Relative Environmental Mobility and Persistence

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR are computational methodologies used to predict the properties and activities of chemicals based on their molecular structure. ecetoc.org These tools are invaluable for assessing chemicals like this compound, for which extensive empirical data may be lacking.

QSAR models are frequently used to estimate the environmental fate of chemicals by correlating structural or physicochemical properties with environmental parameters. ecetoc.orgdmu.dk For phthalate esters, QSARs can predict key values such as the octanol-water partition coefficient (Kow), soil adsorption coefficient (Koc), and rates of degradation processes like hydrolysis. ecetoc.org

For instance, QSAR models for the base-catalyzed hydrolysis of dialkyl phthalate esters have been developed using the Taft correlation, which considers the electronic and steric effects of the alkyl groups. ecetoc.org More complex QSAR models for predicting the degradation rate of phthalates in soil have incorporated quantum chemical parameters, finding that properties like the energy of the highest occupied molecular orbital (EHOMO) are key factors. researchgate.net Such models can provide order-of-magnitude estimates for the persistence of specific phthalates in various environmental media. ecetoc.org

Computational methods are crucial for screening chemicals for their potential to bind to biological receptors. One such method is the molecular mechanics generalized born-surface area (MM-GBSA) approach, which is used to calculate ligand-binding affinities. mdpi.com This technique offers a balance between the speed of simple docking simulations and the high computational cost of free-energy perturbation methods. mdpi.com

Studies on a series of phthalate monoesters found a good correlation (R² = 0.82) between the calculated binding energy for PPARγ and the experimentally determined activation potential. bu.edu Such computational screening can reliably distinguish which phthalates are likely to bind and activate receptors like PPARγ. bu.edu In silico studies have also investigated the binding affinities of 12 common diphthalates and their metabolites to human estrogen receptors (hERα, hERβ) and estrogen-related receptor γ (hERRγ). researchgate.net The results showed that certain phthalates, such as DINP and DEHP, could exhibit higher binding scores than the natural ligand, 17β-estradiol, suggesting significant potential for endocrine disruption. researchgate.net

Molecular docking and molecular dynamics (MD) simulations are powerful tools for visualizing and analyzing the interaction between a ligand, like a phthalate, and its target receptor or environment at an atomic level.

Molecular Docking: This technique predicts the preferred orientation (pose) of a ligand when bound to a receptor to form a stable complex. For phthalates, docking studies have been used to investigate interactions with numerous receptors, including the androgen receptor (AR), progesterone (B1679170) receptor (PR), and PPARs. mdpi.comnih.govendocrine-abstracts.org These simulations reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the binding. For example, docking of DEHP and its metabolites with the AR showed that they share a high degree of similarity in interacting amino acid residues with the native ligand, testosterone (B1683101), including a common hydrogen bond with the residue Arg-752. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of systems. MD has been used to study the permeation of phthalates (DMP, DBP, DEHP) through cell membranes. mdpi.comnih.gov These simulations showed that phthalates spontaneously enter the membrane, with longer-chain phthalates like DEHP inserting more deeply and increasing membrane rigidity due to their stronger hydrophobicity. mdpi.comnih.gov Other MD simulations have modeled the adsorption of phthalates onto clay surfaces, revealing that the affinity for the surface results from a combination of van der Waals forces and favorable entropic contributions. acs.orgprinceton.edu

For this compound, these computational techniques would be instrumental in predicting its binding affinity to various endocrine receptors and its behavior in different environmental matrices, thereby helping to fill data gaps and guide further toxicological assessment.

Emerging Research Directions and Methodological Advances

Non-Targeted and Suspect Screening Methodologies for Phthalates

Traditional targeted analysis, which looks for specific, known compounds, is being complemented and, in some cases, surpassed by non-targeted and suspect screening approaches. These methods offer a more comprehensive view of the chemical landscape in a given sample.

Non-targeted screening aims to detect and identify all measurable substances in a sample without any preconceived list. researchgate.netmdpi.com This is particularly valuable for discovering novel phthalate (B1215562) metabolites and degradation products in environmental and biological matrices. researchgate.netrsc.org A key technique in this area is high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC) or gas chromatography (GC). mdpi.comau.dk For instance, a novel non-targeted screening method using LC-MS/MS has been developed to identify phthalate metabolites in human urine by scanning for a common fragmentation ion, the deprotonated benzoate (B1203000) ion ([C₆H₅COO]⁻) at m/z 121. rsc.org Another approach focuses on the characteristic m/z 149 and 163 ions in LC-MS/MS to rapidly detect a wide range of phthalate esters. mdpi.com

Suspect screening, on the other hand, involves searching for a predefined list of "suspected" compounds for which reference standards may not be readily available. au.dkdiva-portal.org This method leverages information on the exact mass and isotopic pattern of the suspected molecules. au.dk It has been successfully used to identify plasticizers like diethyl phthalate (DEP), dibutyl phthalate (DBP), and bis(2-ethylhexyl) phthalate (DEHP) in coastal water and sediment samples. iaea.org Researchers have also employed suspect screening to analyze human serum, identifying compounds such as monooctyl phthalate. diva-portal.org These screening methods are instrumental in identifying the presence of a broad range of contaminants in various environmental and biological samples, including food contact materials and even liquor products. mdpi.combright-giant.com

Table 1: Comparison of Targeted, Suspect, and Non-Targeted Screening

| Feature | Targeted Screening | Suspect Screening | Non-Targeted Screening |

| Compound List | Predefined and limited | Predefined list of suspected compounds | No predefined list |

| Reference Standards | Required for all analytes | Not always required for initial detection | Not required |

| Goal | Quantify known compounds | Confirm the presence of suspected compounds | Identify all detectable compounds |

| Primary Technology | LC-MS/MS, GC-MS | HRMS (e.g., Q-TOF, Orbitrap) | HRMS (e.g., Q-TOF, Orbitrap) |

Development of Novel Biosensors and Bioassays for Environmental Monitoring

The need for rapid, sensitive, and cost-effective methods for monitoring phthalates in the environment has driven the development of innovative biosensors and bioassays. nih.gov These tools often utilize biological recognition elements to detect the presence of specific chemicals.

Electrochemical biosensors have shown great promise. For example, an enzyme-based electrochemical biosensor using polyaniline, carbon nanotubes, and copper nanoparticles has been developed for phthalate detection, achieving a low limit of detection for DEHP. ccspublishing.org.cn Another approach involves the use of nucleic acid aptamers in electrochemical sensors, which offer high specificity and sensitivity. ccspublishing.org.cn However, challenges remain, particularly in enhancing the selectivity of these sensors for industrial applications. ccspublishing.org.cn

Fluorescence-based sensors represent another significant area of advancement. A novel fluorescence sensor was developed using porous crystalline ribbons that can detect phthalates with high sensitivity, achieving a detection limit of 0.03 ppb for DEHP. acs.org This sensor operates by suppressing the intramolecular motion of nitrophenyl groups upon interaction with phthalate molecules, leading to enhanced emission. acs.org Ratiometric fluorescent immunoassays, which use silver nanoparticles for signal amplification, have also been developed for the sensitive determination of compounds like dibutyl phthalate (DBP). mdpi.com

High-Throughput Screening (HTS) Platforms for Mechanistic Studies

High-throughput screening (HTS) allows for the rapid testing of thousands of chemicals for their biological activity, providing a wealth of data for mechanistic studies. acs.orgbmglabtech.com HTS is a cornerstone of large-scale toxicology programs like ToxCast and Tox21, which have screened extensive libraries of compounds, including numerous phthalates. nih.gov

These platforms utilize automated robotics, microplate-based assays, and sophisticated data analysis to assess the effects of chemicals on various biological targets and pathways. bmglabtech.com For phthalates, HTS has been employed to investigate their potential to cause reproductive toxicity. For instance, a three-dimensional (3D) testicular co-culture model has been developed for the mechanistic screening of reproductive toxicants like Di-n-butyl phthalate (DBP). researchgate.net This model allows for the assessment of effects on cell-specific markers and hormone production in a high-throughput manner. researchgate.net

HTS is not only used for toxicity testing but also for understanding the fundamental mechanisms of chemical interactions. In the field of catalysis, HTE (High Throughput Experimentation) has been used to study Ziegler-Natta catalysts, which can involve phthalate-based components, to improve the understanding and control of active site structures.

Table 2: Major High-Throughput Screening Programs in Toxicology

| Program | Initiating Organizations | Chemical Library Size (approx.) | Focus |

| ToxCast | U.S. Environmental Protection Agency (EPA) | ~1,000 (Phase I & II) | Pesticides, industrial and consumer products |

| Tox21 | NTP, NCGC, EPA, FDA | >8,000 | Commercial chemicals, pesticides, pharmaceuticals |

Application of Advanced Computational Chemistry and Machine Learning in Phthalate Research

Computational chemistry and machine learning are revolutionizing phthalate research by providing powerful tools for predicting properties, understanding reaction mechanisms, and analyzing complex datasets.

Density functional theory (DFT) is a computational method used to investigate the electronic structure of molecules. It has been applied to study the degradation mechanisms of phthalates by cytochrome P450 enzymes in the liver, providing insights into the formation of various metabolites. mdpi.com DFT has also been used to explore the potential of novel nanomaterials, such as Ga12N12, for the detection and adsorption of short-branched phthalates. researchgate.net Furthermore, computational studies have been combined with experimental work to understand the hydroxyl radical-mediated degradation of dimethyl phthalate in aqueous solutions, elucidating reaction pathways and identifying transient species. nih.govacs.org

Machine learning algorithms are being increasingly used to analyze large and complex datasets generated in phthalate research. For example, machine learning has been employed to identify correlations between phthalate exposure, lifestyle factors, and disease outcomes using data from the Taiwan Biobank. nih.govresearchgate.net In another application, machine learning-powered electrochemical aptasensors have been developed for the highly accurate prediction of phthalate concentrations in river water, overcoming challenges like signal drift and pH variations. researchgate.netbohrium.com Machine learning-based clustering analysis has also been used to investigate the exposure of infants to phthalates from medical devices. nih.gov

These advanced computational approaches, in synergy with modern analytical techniques, are paving the way for a more profound understanding of the environmental and biological implications of phthalates like n-Hexyl sec-Hexyl Phthalate.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting n-hexyl sec-hexyl phthalate in environmental or biological samples?

- Methodological Guidance : Use gas chromatography-mass spectrometry (GC-MS) with optimized columns (e.g., DB-5MS or equivalent) to resolve co-eluting phthalate isomers. Retention time data from technical standards (e.g., n-hexyl decyl phthalate at 31.680 min on DB-5MS) can aid identification . Cross-validate results with spectral libraries and retention indices to minimize false positives.

Q. What are the primary toxicity endpoints associated with this compound exposure in animal models?

- Methodological Guidance : Focus on developmental and reproductive toxicity assays. For example, use Sprague-Dawley rats to evaluate testicular cell apoptosis (via TUNEL assay) or oxidative stress biomarkers (e.g., glutathione depletion) after in utero exposure. Dose-response studies should span 50–500 mg/kg/day to capture subchronic effects .

Q. How can researchers assess human exposure to this compound in epidemiological studies?

- Methodological Guidance : Quantify urinary metabolites using liquid chromatography-tandem MS (LC-MS/MS). Adjust for creatinine levels and confounding variables (e.g., diet, co-exposure to other phthalates). Reference NHANES protocols for population-level biomonitoring .

Advanced Research Questions